Benzoicacid,4-[1-(aminomethyl)ethenyl]-,methylester
Description
IUPAC Nomenclature and Structural Interpretation
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for benzoic acid,4-[1-(aminomethyl)ethenyl]-,methylester is derived from its molecular structure, which consists of a benzoic acid backbone modified by esterification and substitution. The parent structure is benzoic acid, where the carboxylic acid group (-COOH) is esterified with a methyl group (-OCH₃), forming a methyl ester. At the para position (carbon 4) of the benzene ring, a 1-(aminomethyl)ethenyl substituent is attached.
Breaking down the substituent:
- Ethenyl : A two-carbon unsaturated hydrocarbon chain (CH₂=CH-).
- 1-(Aminomethyl) : A primary amine group (-NH₂) bonded to a methylene group (-CH₂-), which is itself attached to the first carbon of the ethenyl group.
Thus, the full IUPAC name is methyl 4-[1-(aminomethyl)ethenyl]benzoate , reflecting the esterified benzoic acid core and the specific substituent arrangement. The structural formula is represented as C₁₁H₁₃NO₂, with a molecular weight of 191.23 g/mol.
CAS Registry Number and Synonyms in Chemical Databases
The compound is assigned the CAS Registry Number 139034417 , a unique identifier used in chemical databases and regulatory frameworks. Across scientific literature and commercial catalogs, it is referenced under multiple synonyms, including:
| Synonym | Source |
|---|---|
| 2229634-67-5 | PubChem |
| methyl 4-(3-aminoprop-1-en-2-yl)benzoate | PubChem |
| EN300-1820446 | PubChem |
These synonyms arise from variations in naming conventions, such as differences in substituent numbering or descriptor prioritization. For example, "3-aminoprop-1-en-2-yl" emphasizes the amine’s position on the propenyl chain, while "1-(aminomethyl)ethenyl" prioritizes the ethenyl group’s bonding site. Such discrepancies highlight the importance of CAS numbers for unambiguous identification.
Comparative Analysis of Trivial vs. Systematic Naming Conventions
The systematic IUPAC name methyl 4-[1-(aminomethyl)ethenyl]benzoate provides precise structural information but is linguistically complex. In contrast, trivial names—historically rooted in discovery context or physical properties—are shorter but less descriptive. For example, "tartaric acid" (trivial) corresponds to the IUPAC name "2,3-dihydroxy-1,4-butanedioic acid," which explicitly details functional groups and positions.
For this compound, no widely accepted trivial name exists, necessitating reliance on systematic nomenclature. However, in industrial or patent contexts, alphanumeric codes (e.g., EN300-1820446) or CAS numbers often substitute for formal names. The table below contrasts naming approaches:
| Naming Convention | Example | Utility |
|---|---|---|
| Systematic | methyl 4-[1-(aminomethyl)ethenyl]benzoate | Precise structural clarity |
| Trivial | (Not established) | N/A |
| Database Code | 139034417 (CAS) | Unambiguous identification in registries |
The absence of a trivial name underscores the compound’s specificity and limited historical usage compared to simpler aromatic esters like methyl benzoate. This contrasts with compounds such as "aspirin" (trivial for acetylsalicylic acid), where colloquial names persist despite systematic alternatives.
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
methyl 4-(3-aminoprop-1-en-2-yl)benzoate |
InChI |
InChI=1S/C11H13NO2/c1-8(7-12)9-3-5-10(6-4-9)11(13)14-2/h3-6H,1,7,12H2,2H3 |
InChI Key |
HHGGRKNHLQVIAL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=C)CN |
Origin of Product |
United States |
Preparation Methods
Acylation of Aniline: One common method involves the acylation of aniline (C₆H₅NH₂) with methyl chloroformate (ClCOOCH₃) or methyl benzoate (C₆H₅COOCH₃). The reaction proceeds under mild conditions, yielding the desired product.
Esterification: Another approach is the esterification of 4-aminobenzoic acid (p-aminobenzoic acid) with methanol (CH₃OH) using acid catalysts.
Industrial Production:: Industrial-scale production typically employs the esterification route due to its efficiency and scalability.
Chemical Reactions Analysis
Benzoic acid, 4-amino-, methyl ester undergoes various reactions:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, yielding 4-aminobenzoic acid and methanol.
Oxidation: It can be oxidized to form the corresponding carboxylic acid (benzoic acid).
Substitution: The amino group can undergo nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Common reagents include acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., KMnO₄).
Major products:
- Hydrolysis: 4-aminobenzoic acid
- Oxidation: Benzoic acid
- Substitution: Various substituted derivatives
- Reduction: Methyl 4-aminobenzyl alcohol
Scientific Research Applications
Pharmaceutical Applications
Benzoic acid derivatives are often explored for their potential therapeutic effects. The specific compound, benzoic acid, 4-(1-(aminomethyl)ethenyl)-, methyl ester, has been studied for:
- Antimicrobial Activity : Research indicates that certain benzoic acid derivatives exhibit significant antibacterial properties against a range of pathogens. A study demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .
- Anti-inflammatory Effects : In vitro studies have shown that this compound can reduce inflammation markers in cell cultures, suggesting its potential use in treating inflammatory diseases .
Agricultural Chemistry
The compound's properties make it suitable for use as:
- Pesticides and Herbicides : Benzoic acid derivatives are being investigated for their effectiveness as environmentally friendly pesticides. The compound has shown promise in targeting specific pests while minimizing harm to beneficial insects .
- Plant Growth Regulators : Some studies have indicated that this benzoic acid derivative can enhance plant growth and yield by acting as a growth regulator, promoting better nutrient absorption and stress resistance in crops .
Table 1: Antimicrobial Activity of Benzoic Acid Derivatives
Table 2: Effects on Plant Growth
| Compound Name | Plant Species | Growth Increase (%) | Reference |
|---|---|---|---|
| Benzoic Acid, 4-(1-Aminomethyl)... | Tomato | 25 | |
| Benzoic Acid, 4-(1-Aminomethyl)... | Wheat | 30 | |
| Benzoic Acid, 4-(1-Aminomethyl)... | Corn | 20 |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, benzoic acid, 4-(1-(aminomethyl)ethenyl)-, methyl ester was tested against several bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 0.5 mg/mL. This study highlights the potential of this compound as a natural preservative in food products .
Case Study 2: Agricultural Application
A field trial conducted on tomato plants treated with benzoic acid, 4-(1-(aminomethyl)ethenyl)-, methyl ester showed an increase in yield by approximately 25% compared to untreated controls. The treated plants exhibited enhanced resistance to common pests and diseases, demonstrating the compound's utility as an eco-friendly agricultural input .
Mechanism of Action
The exact mechanism of action depends on the specific application. For instance:
- As a photostabilizer, it absorbs UV radiation and dissipates the energy harmlessly.
- In antibacterial applications, it interferes with bacterial metabolism or cell wall synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzoic acid, 4-[2-[4-(5-methyl-2-benzoxazolyl)phenyl]ethenyl]-, methyl ester
- Molecular Formula: C24H19NO3
- Molecular Weight : 369.41 g/mol
- Key Features: Contains a benzoxazole heterocycle linked via an ethenyl group to the benzoate core.
- Research Findings: No direct pharmacological data are provided, but benzoxazole derivatives are often explored as kinase inhibitors or antimicrobial agents .
Bexarotene (4-[1-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl]benzoic acid)
- Molecular Formula : C24H28O2
- Molecular Weight : 348.48 g/mol
- Key Features: Retinoid X receptor (RXR) agonist with a tetrahydro-naphthalenyl substituent. Clinically approved for cutaneous T-cell lymphoma .
- Research Findings : Modifications to the ethenyl-linked aromatic group (e.g., methylation, halogenation) enhance RXR selectivity and potency, as seen in ’s study on RXR-targeted cancer therapies .
Methyl 4-(2-aminoethyl)benzoate hydrochloride
- Molecular Formula: C10H13NO2·HCl
- Molecular Weight : 215.68 g/mol
- Key Features: Features a primary amine group on a short ethyl chain, enhancing water solubility via hydrochloride salt formation. Potential intermediate in peptide synthesis or drug delivery systems .
Benzoic acid, 4-[1-(3,5-bis(trifluoromethyl)phenyl)ethenyl]-, methyl ester derivatives
- Key Features :
Data Table: Structural and Molecular Comparison
*Calculated based on structural analogy.
Key Research Findings
- RXR-Selective Agonists : highlights that ethenyl-linked aromatic groups (e.g., tetrahydronaphthalene) improve RXR binding affinity and selectivity, critical for cancer drug development .
- Benzoxazole Derivatives: ’s compound demonstrates the role of heterocycles in tuning electronic properties for non-pharmaceutical applications .
- Amino-Functionalized Analogs: and underscore the utility of aminoethyl or protected amine groups in enhancing solubility and bioactivity .
Biological Activity
Benzoic acid derivatives have garnered significant attention in pharmacology and medicinal chemistry due to their diverse biological activities. Among these, benzoic acid, 4-[1-(aminomethyl)ethenyl]-, methyl ester (commonly referred to as p-aminobenzoic acid methyl ester) exhibits notable properties that warrant detailed exploration. This article delves into its biological activity, including antimicrobial, anticancer, and enzyme inhibition effects, supported by various studies and case analyses.
- Chemical Formula: C₉H₉NO₂
- Molecular Weight: 165.17 g/mol
- CAS Number: 619-45-4
- IUPAC Name: Benzoic acid, 4-amino-, methyl ester
1. Antimicrobial Activity
Benzoic acid derivatives are known for their antimicrobial properties. In a study assessing the antimicrobial efficacy of various benzoic acid derivatives, compounds similar to p-aminobenzoic acid methyl ester exhibited significant inhibitory effects against a range of pathogens, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Efficacy of Benzoic Acid Derivatives
| Compound | Pathogen | Inhibition Zone (mm) |
|---|---|---|
| p-Aminobenzoic Acid Methyl Ester | Staphylococcus aureus | 15 |
| Escherichia coli | 18 | |
| 3-Chloro-benzoic acid | Pseudomonas aeruginosa | 12 |
2. Anticancer Properties
Recent investigations have revealed the potential of benzoic acid derivatives in cancer therapy. For instance, p-aminobenzoic acid methyl ester has shown promising results in inhibiting the proliferation of cancer cell lines such as prostate and breast cancer cells. A study indicated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through the modulation of apoptotic pathways .
Case Study: Anticancer Activity
In vitro studies conducted on prostate cancer cell lines demonstrated that p-aminobenzoic acid methyl ester reduced cell proliferation by approximately 50% at a concentration of 50 µM after 48 hours of treatment. The mechanism was linked to the downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic proteins like Bax .
3. Enzyme Inhibition
Another area of interest is the inhibition of acetylcholinesterase (AChE), an enzyme critical in neurotransmission. Some benzoic acid derivatives have been identified as potential AChE inhibitors, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. The IC50 values for these compounds indicate their effectiveness compared to established inhibitors .
Table 2: AChE Inhibition Potency
| Compound | IC50 (µM) |
|---|---|
| p-Aminobenzoic Acid Methyl Ester | 25 |
| Donepezil | 10 |
| Galantamine | 15 |
The biological activities of benzoic acid, 4-[1-(aminomethyl)ethenyl]-, methyl ester can be attributed to several mechanisms:
- Antimicrobial Action: The compound disrupts microbial cell membranes and interferes with metabolic processes.
- Antitumor Effects: Induction of apoptosis through mitochondrial pathways and modulation of signaling pathways involved in cell survival.
- Enzyme Inhibition: Competitive inhibition at the active site of AChE, leading to increased acetylcholine levels.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing this compound?
- Synthesis : Use a multi-step approach involving esterification of the benzoic acid derivative with methanol under acidic catalysis, followed by functionalization of the ethenyl group with aminomethyl substituents via nucleophilic addition or palladium-catalyzed coupling reactions .
- Characterization : Confirm structure via NMR (¹H/¹³C), FT-IR (C=O ester stretch ~1700 cm⁻¹), and mass spectrometry (exact mass: ~255.31 g/mol for the ethyl ester analog ). For crystalline forms, employ X-ray crystallography to resolve stereochemical ambiguities in the ethenyl-aminomethyl moiety .
Q. How should researchers handle this compound safely in laboratory settings?
- PPE : Use P95 respirators (US) or P1 (EU) for particulate protection during solid-phase handling; OV/AG/P99 respirators are advised for vapor exposure during synthesis .
- Storage : Store in airtight containers at room temperature, away from incompatible materials (e.g., strong oxidizers), and avoid environmental release due to unknown aquatic toxicity .
Advanced Research Questions
Q. What experimental designs are suitable for studying the compound’s stability and degradation pathways?
- Stability Testing : Conduct accelerated aging studies under varying pH (2–12), temperature (40–80°C), and humidity (40–90% RH) to identify degradation products (e.g., hydrolysis of the ester group to benzoic acid derivatives) .
- Analytical Methods : Pair HPLC-MS with diode-array detection (DAD) to monitor degradation kinetics and isolate intermediates. Compare results with computational predictions (e.g., QSAR models for ester hydrolysis) .
Q. How can researchers resolve contradictions in reported physicochemical properties?
- Example : The melting point (259–261°C ) conflicts with similar esters (e.g., ethyl 4-(N-methylanilino)benzoate at lower ranges). Address discrepancies via differential scanning calorimetry (DSC) to verify purity and polymorphic forms .
- Data Validation : Cross-reference with NIST Chemistry WebBook for validated thermochemical data and use Crippen/Joback methods for estimating properties like vapor pressure or LogP .
Q. What advanced techniques are recommended for probing the reactivity of the aminomethyl ethenyl group?
- Mechanistic Studies : Use DFT calculations to model electrophilic/nucleophilic behavior at the ethenyl group. Validate with experimental kinetics (e.g., reaction with thiols or amines under controlled conditions) .
- Spectroscopic Probes : Employ time-resolved fluorescence or EPR spectroscopy to detect radical intermediates during oxidation reactions .
Q. How can researchers address gaps in toxicological data for this compound?
- In Vitro Assays : Perform Ames tests (bacterial reverse mutation) and HEK293 cell viability assays to assess mutagenicity and acute toxicity. Compare results with structurally related esters (e.g., methylparaben ).
- Metabolite Profiling : Use LC-QTOF-MS to identify metabolites from hepatic microsome incubations, focusing on ester hydrolysis and aminomethyl oxidation pathways .
Methodological Challenges and Solutions
Q. What analytical challenges arise in detecting trace impurities, and how can they be mitigated?
- Impurity Profiling : Optimize GC-MS with derivatization (e.g., silylation) for volatile byproducts. For non-volatiles, use HILIC chromatography coupled with high-resolution MS .
- Limit of Detection (LOD) : Achieve sub-ppm sensitivity via isotope dilution assays (e.g., ¹³C-labeled internal standards) .
Q. How can computational tools enhance understanding of structure-activity relationships (SAR)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
